Cas no 215054-80-1 (1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)-)
215054-80-1 structure
Product Name:1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)-
Numero CAS:215054-80-1
MF:C8H15NO4
MW:189.209002733231
CID:253584
PubChem ID:329763261
Update Time:2025-04-19
1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)-
- (S)-2-Amino-5-(1,3-Dioxolan-2-yl)Pentanoic Acid
- (S)-2-amino-5-(1,3-dioxolane-2-yl)-pentanoic acid
- (S)-2-amino-5-(2-[1,3]dioxolanyl)-pentanoic acid
- (S)-allysine ethylene acetal
- 2(3H)-Furanone, 3-(acetyloxy)dihydro-, (3S)-
- 2-O-acetyl-3-deoxy-L-glycero-tetronolactone
- 5-(1,3-dioxolan-2-yl)-(S)-2-amino-pentanoic acid
- CTK0G1433
- L-allysine ethylene acetal
- SureCN4396551
- 215054-80-1
- (2S)-2-AMINO-5-(1,3-DIOXOLAN-2-YL)PENTANOIC ACID
- L-Allysine ethylene acetal, >=98% (TLC)
- (alphaS)-alpha-Amino-1,3-dioxolane-2-pentanoic acid
- DTXSID801262449
- AKOS006281212
- CHEBI:184275
- CS-0201778
- RQULWPSGQYZREI-LURJTMIESA-N
- 1,3-Dioxolane-2-pentanoicacid,a-amino-,(as)-
- allysine ethylene acetal
- (S)-2-AMINO-5-(1,3-DIOXOLAN-2-YL)-PENTANOIC ACID
- SCHEMBL231631
- (2S)-2-amino-5-(1, 3-dioxolan-2-yl)pentanoic acid
- HY-W141990
- (S)-alpha-amino-1,3-dioxolane-2-pentanoic acid
- (I+/-S)-I+/--Amino-1,3-dioxolane-2-pentanoic acid
-
- MDL: MFCD07778443
- Inchi: 1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1
- Chiave InChI: RQULWPSGQYZREI-LURJTMIESA-N
- Sorrisi: O1CCOC1CCC[C@@H](C(=O)O)N
Proprietà calcolate
- Massa esatta: 189.10010796g/mol
- Massa monoisotopica: 189.10010796g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 168
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.7
- Superficie polare topologica: 81.8Ų
Proprietà sperimentali
- Densità: 1.208
- Punto di ebollizione: 338.72 °C at 760 mmHg
- Punto di infiammabilità: 158.653 °C
- PSA: 81.78000
- LogP: 0.64180
- Attività ottica: [α]/D +4.0±0.3°, c = 1 in H2O
1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H413
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:1
1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 714208-250MG |
1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)- |
215054-80-1 | 250mg |
¥1657.85 | 2023-11-27 | ||
| Apollo Scientific | BICR100-1g |
L-Allysine ethylene acetal |
215054-80-1 | 1g |
£398.00 | 2023-08-31 | ||
| Apollo Scientific | BICR100-2g |
L-Allysine ethylene acetal |
215054-80-1 | 2g |
£660.00 | 2023-08-31 | ||
| Apollo Scientific | BICR100-5g |
L-Allysine ethylene acetal |
215054-80-1 | 5g |
£1215.00 | 2023-08-31 | ||
| MedChemExpress | HY-W141990-250mg |
L-Allysine ethylene acetal |
215054-80-1 | 250mg |
¥4514 | 2024-07-21 | ||
| A2B Chem LLC | AB75023-250mg |
L-Allysine ethylene acetal |
215054-80-1 | ≥98% (TLC) | 250mg |
$567.00 | 2024-04-20 |
1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)- Letteratura correlata
-
Ya-Ping Xue,Cheng-Hao Cao,Yu-Guo Zheng Chem. Soc. Rev. 2018 47 1516
-
Marloes A. Wijdeven,Rutger J. F. van den Berg,Roel Wijtmans,Peter N. M. Botman,Richard H. Blaauw,Hans E. Schoemaker,Floris L. van Delft,Floris P. J. T. Rutjes Org. Biomol. Chem. 2009 7 2976
215054-80-1 (1,3-Dioxolane-2-pentanoicacid, a-amino-, (aS)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti